molecular formula C16H25BN2O4 B14766916 4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14766916
M. Wt: 320.2 g/mol
InChI Key: SBEWJEYSDSSRGV-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the following steps:

    Formation of the boronic ester: This can be achieved by reacting 4-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Amidation reaction: The resulting boronic ester is then reacted with 4-bromobutanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can be oxidized to a boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for biological targets. The boronic ester group can interact with diols and other functional groups in biological molecules, making it a versatile tool in drug design.

Industry

In materials science, this compound can be used to create polymers and other materials with specific properties. The boronic ester group can be used to introduce functionality into polymers, allowing for the creation of materials with unique mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. In biological systems, the boronic ester group can form reversible covalent bonds with diols, which can be exploited in enzyme inhibition or as a targeting mechanism in drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-bromo-2-methoxypyridine
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is unique due to the combination of its boronic ester group and pyridine ring, which provides a versatile platform for various chemical reactions and applications. The presence of the butanamide group further enhances its potential for biological interactions and applications in medicinal chemistry.

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)13-11-12(8-9-18-13)19-14(20)7-6-10-21-5/h8-9,11H,6-7,10H2,1-5H3,(H,18,19,20)

InChI Key

SBEWJEYSDSSRGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CCCOC

Origin of Product

United States

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